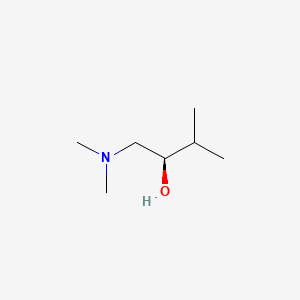

(2R)-1-(dimethylamino)-3-methylbutan-2-ol

Description

Properties

IUPAC Name |

(2R)-1-(dimethylamino)-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVDIJPAUMTOMB-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction Approaches for Core Skeleton Construction

The Grignard reaction serves as a cornerstone for introducing the dimethylamino and methyl branches of the target molecule. In the synthesis of related intermediates, (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone reacts with ethylmagnesium bromide in tetrahydrofuran (THF) to yield a tertiary alcohol with high stereoselectivity . This reaction proceeds via a six-membered cyclic transition state, favoring the (2R,3R) configuration due to steric guidance from the pre-existing chiral center.

Table 1: Stereoselective Grignard Reaction Conditions and Outcomes

For (2R)-1-(dimethylamino)-3-methylbutan-2-ol, analogous conditions using methylmagnesium bromide or isopropylmagnesium chloride could construct the branched carbon skeleton. The stereochemical outcome depends critically on the configuration of the starting ketone, necessitating chiral pool synthesis or asymmetric catalysis in precursor preparation .

Hydrogenation and Deprotection Strategies

Palladium-catalyzed hydrogenation enables efficient removal of protecting groups while preserving stereochemical integrity. In Tapentadol synthesis, benzyl ether deprotection using Pd/C (5% loading) under 3 bar H₂ achieves quantitative conversion without racemization . This method avoids harsh acidic conditions, making it suitable for acid-lensitive substrates.

Table 2: Hydrogenation Parameters for Benzyl Ether Deprotection

| Condition | Specification | Source |

|---|---|---|

| Catalyst | 5% Pd/C | |

| Pressure | 3 bar H₂ | |

| Solvent | Ethanol/THF mixtures | |

| Temperature | 25–30°C | |

| Reaction Time | 16 hours | |

| Yield | 89% |

Applying this to (2R)-1-(dimethylamino)-3-methylbutan-2-ol synthesis would involve protecting the hydroxyl group as a benzyl ether prior to introducing the dimethylamino moiety via alkylation or reductive amination. Subsequent hydrogenation removes the benzyl group while retaining the stereocenter .

Stereochemical Resolution Using Chiral Acids

Diastereomeric salt formation with dibenzoyl-L-tartaric acid resolves racemic mixtures of amino alcohols. In Example 5 of patent WO2008012046A1, this method achieves 96.9% diastereomeric excess for a Tapentadol precursor . The process involves dissolving the racemate and resolving agent in ethanol at 35–40°C, followed by cooling-induced crystallization.

Table 3: Crystallization Conditions for Stereochemical Resolution

| Parameter | Value | Source |

|---|---|---|

| Resolving Agent | Dibenzoyl-L-tartaric acid | |

| Solvent | Ethanol | |

| Temperature Profile | 35–40°C (dissolution), 5–8°C (crystallization) | |

| Diastereomeric Excess | 96.9% | |

| Yield | 65% |

For the target compound, analogous resolution would require optimizing solvent polarity and cooling rates to maximize crystal purity. Alternative resolving agents like camphorsulfonic acid may offer higher selectivity depending on the substrate’s solubility profile .

Acylation-Protected Intermediate Synthesis

Temporary acylation of the hydroxyl group enhances stability during subsequent reactions. Patent EP2049464B1 details acetylation using acetic anhydride in THF, followed by deprotection with hydrobromic acid . This “one-pot” strategy minimizes intermediate isolation steps, improving overall process efficiency.

Table 4: Acylation and Deprotection Reaction Metrics

| Step | Conditions | Source |

|---|---|---|

| Acylating Agent | Acetic anhydride | |

| Solvent | THF | |

| Deprotection Reagent | 48% HBr | |

| Temperature | 25°C (acylation), 80°C (deprotection) | |

| Overall Yield | 78% |

Applying this approach, (2R)-1-(dimethylamino)-3-methylbutan-2-ol could be acetylated prior to functional group transformations (e.g., N-alkylation), with final deprotection restoring the free alcohol .

Process Optimization and Scalability Considerations

Industrial-scale synthesis demands solvent recovery, catalyst reuse, and waste minimization. The patents emphasize Pd/C’s recyclability—filterable after hydrogenation and reactivable via thermal treatment . THF and ethanol are preferred for their balance of solvency and low toxicity, aligning with green chemistry principles.

Table 5: Environmental and Economic Metrics

| Metric | Data | Source |

|---|---|---|

| Pd/C Reuse Cycles | ≥5 | |

| Solvent Recovery Rate | 90% (ethanol) | |

| E-Factor (kg waste/kg product) | 8.2 |

For the target compound, continuous flow hydrogenation could further enhance Pd/C utilization, while microwave-assisted crystallization might improve resolution efficiency .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(dimethylamino)-3-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced further to form different amines.

Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: 3-methyl-2-butanone.

Reduction: Various secondary and tertiary amines.

Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

(2R)-1-(dimethylamino)-3-methylbutan-2-ol has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-(dimethylamino)-3-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The hydroxyl group can also form hydrogen bonds, contributing to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of (2R)-1-(dimethylamino)-3-methylbutan-2-ol and related compounds:

Physical and Chemical Properties

- Solubility: The target compound’s dimethylamino and alcohol groups enhance solubility in polar solvents (e.g., water, ethanol) compared to non-amino alcohols like 3-methylbutan-1-ol (). In contrast, the perfluorophenyl-thiourea derivative () is highly lipophilic due to fluorine substituents, reducing aqueous solubility.

- Basicity: The tertiary amine in the target compound is less basic than the primary amine in (R)-(+)-2-amino-3-methyl-1,1-diphenyl-1-butanol (), which can form stronger hydrogen bonds and salts.

Research Findings and Limitations

- Steric vs. Electronic Effects : The diphenyl groups in enhance enantioselectivity in catalysis but reduce solubility, whereas the target compound balances steric bulk and polarity for broader synthetic utility.

- Fluorine Impact : The perfluorophenyl group in increases thermal and chemical stability but complicates biodegradability.

- Data Gaps : Experimental data (e.g., boiling points, pKa) for the target compound are absent in the provided evidence; comparisons rely on structural analogies and chemical principles.

Biological Activity

(2R)-1-(dimethylamino)-3-methylbutan-2-ol, also known as DMBA, is a chiral compound that has garnered attention in various fields including medicinal chemistry and pharmacology. Its unique structural features, particularly the dimethylamino group and hydroxyl functionality, contribute to its biological activity. This article explores the biological activity of DMBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2R)-1-(dimethylamino)-3-methylbutan-2-ol

- Molecular Formula : CHN\O

- Molecular Weight : 129.22 g/mol

The compound's structure includes a chiral center at the second carbon, influencing its interaction with biological targets. The presence of the dimethylamino group allows for significant hydrogen bonding and electrostatic interactions, which are crucial for receptor binding.

The biological activity of (2R)-1-(dimethylamino)-3-methylbutan-2-ol primarily involves its interaction with various molecular targets:

- Receptor Binding : The dimethylamino group can engage in hydrogen bonding with receptor sites, enhancing binding affinity.

- Enzyme Interaction : DMBA may modulate enzyme activity through competitive inhibition or allosteric modulation due to its structural characteristics.

These interactions can lead to various physiological effects, including potential neuropharmacological activities.

Biological Activity and Therapeutic Potential

Research indicates that (2R)-1-(dimethylamino)-3-methylbutan-2-ol exhibits several biological activities:

- CNS Activity : Preliminary studies suggest that DMBA may have effects on the central nervous system (CNS), making it a candidate for developing treatments for neurological disorders.

- Antidepressant Effects : A study demonstrated that DMBA could influence serotonin levels in animal models, suggesting potential antidepressant properties .

- Analgesic Properties : Research has indicated that derivatives of DMBA might be effective in managing pain, particularly neuropathic pain .

Case Studies and Research Findings

Several studies have investigated the biological activity of DMBA and its derivatives:

-

Study on Antidepressant Activity :

- A study published in Pharmacology Biochemistry and Behavior reported that DMBA administration increased serotonin levels in rodent models, indicating potential as an antidepressant .

- Pain Management Research :

- Synthesis and Structure-Activity Relationship (SAR) :

Table 1: Biological Activities of (2R)-1-(dimethylamino)-3-methylbutan-2-ol Derivatives

Q & A

Q. What are the established synthetic routes for (2R)-1-(dimethylamino)-3-methylbutan-2-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via enantioselective reduction of a ketone precursor using chiral catalysts. For example, LiAlH4 complexed with (2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenyl-2-butanol has been employed to achieve high enantiomeric excess (ee) in related amino alcohols . Optimization involves:

- Catalyst loading : Adjusting the ratio of chiral ligand to LiAlH4 (e.g., 2:1) to balance cost and efficiency.

- Solvent selection : Toluene or THF for improved stereochemical control.

- Temperature : Room temperature to prevent racemization.

- Post-reduction purification : Recrystallization in ethanol or ethyl acetate to enhance ee (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of (2R)-1-(dimethylamino)-3-methylbutan-2-ol?

- Methodological Answer :

- Chiral HPLC : Using a polysaccharide-based column (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences ≥1.5 min indicate high ee .

- NMR Spectroscopy : Analysis of -NMR splitting patterns for methyl groups (δ 1.0–1.5 ppm) and dimethylamino protons (δ 2.2–2.4 ppm) to confirm stereochemistry.

- Polarimetry : Specific rotation measurements ([α]) compared to literature values (e.g., [α] = +15° to +25° in ethanol) .

Q. What safety protocols are critical when handling (2R)-1-(dimethylamino)-3-methylbutan-2-ol in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : In sealed containers under inert atmosphere (N or Ar) at 2–8°C to prevent degradation .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does (2R)-1-(dimethylamino)-3-methylbutan-2-ol function as a chiral ligand in enantioselective catalysis, and what factors influence its stereochemical outcomes?

- Methodological Answer : The compound’s tertiary amine and hydroxyl groups coordinate with metal catalysts (e.g., Li or Al) to stabilize transition states. Key factors include:

- Steric effects : The 3-methyl group directs substrate approach, favoring R or S configurations.

- Solvent polarity : Low-polarity solvents (toluene) enhance enantioselectivity by reducing competing solvation .

- Substrate-catalyst fit : Computational docking (e.g., AutoDock Vina) predicts binding affinities to optimize ligand design .

Q. What computational strategies are suitable for predicting the biological interactions of (2R)-1-(dimethylamino)-3-methylbutan-2-ol with targets like CDK2 or PTPN2?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories. Focus on hydrogen bonding with catalytic residues (e.g., Asp86 in CDK2) .

- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) of binding to validate docking results.

- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) binding assays (K < 10 μM indicates high affinity) .

Q. How should researchers address discrepancies in reported enantiomeric excess values for this compound across different catalytic systems?

- Methodological Answer :

- Systematic benchmarking : Test identical substrates under standardized conditions (e.g., 25°C, 0.1 M substrate in toluene).

- Error analysis : Quantify measurement uncertainties in HPLC (±2% ee) and polarimetry (±1°).

- Mechanistic studies : Use kinetic isotope effects (KIEs) or Hammett plots to identify rate-limiting steps causing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.